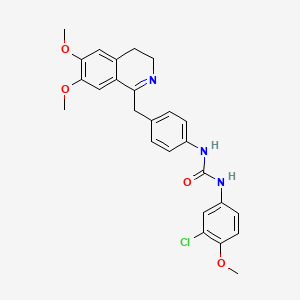
1-(4-((6,7-Dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)-3-(3-chloro-4-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-((6,7-Dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)-3-(3-chloro-4-methoxyphenyl)urea” is a chemical with the molecular formula C26H26ClN3O4 . It is also known by other synonyms . This compound can be used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound involves a urea group linked to two different phenyl groups, one of which is further linked to a dihydroisoquinolinyl group . The phenyl groups and the dihydroisoquinolinyl group have various methoxy and chloro substituents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not specified in the sources I found .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
Research in chemical synthesis highlights the use of various urea derivatives in creating complex organic molecules. For example, N,N'-dimethoxy-N,N'-dimethylurea has been utilized as a carbonyl dication equivalent in organometallic addition reactions to synthesize unsymmetrical ketones, showcasing the compound's versatility in organic synthesis (Whipple & Reich, 1991). Furthermore, novel imidazole ureas containing dioxaphospholanes have been synthesized and characterized for their antimicrobial evaluation, indicating potential applications in medicinal chemistry (Rani et al., 2014).
Biological Activity and Mechanisms
The structure-activity relationship of urea derivatives has been a subject of interest, particularly in understanding their interaction with biological targets. For instance, the transformation of N′,N′-dimethyl-N-(hydroxyphenyl)ureas by laccase from the white rot fungus Trametes versicolor has been studied, revealing enzymatic transformation mechanisms that could be relevant for environmental bioremediation applications (Jolivalt et al., 1999).
Environmental Degradation and Effects
Investigations into the photodegradation and hydrolysis of substituted urea pesticides in water highlight the environmental persistence and degradation pathways of these compounds. This research is crucial for assessing the environmental impact of urea-based pesticides and developing strategies for their mitigation (Gatidou & Iatrou, 2011).
Advanced Applications
The exploration of urea derivatives extends to advanced applications, such as the development of new anticancer agents. For example, the synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as anticancer agents demonstrate the potential therapeutic applications of these compounds in targeting specific cancer cell lines (Feng et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3O4/c1-32-23-9-8-19(14-21(23)27)30-26(31)29-18-6-4-16(5-7-18)12-22-20-15-25(34-3)24(33-2)13-17(20)10-11-28-22/h4-9,13-15H,10-12H2,1-3H3,(H2,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVLQPBYMRVXTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
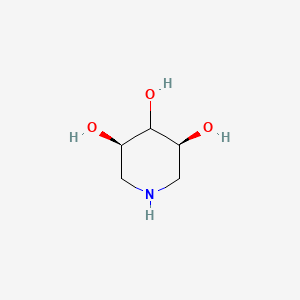
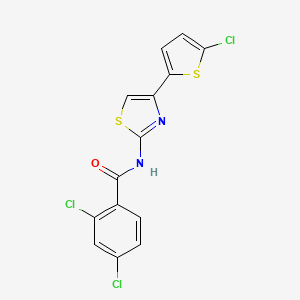
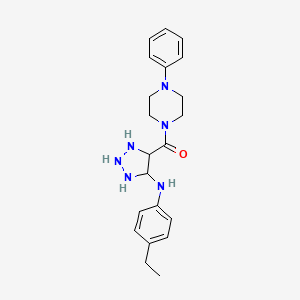
![4-butyl-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2651799.png)
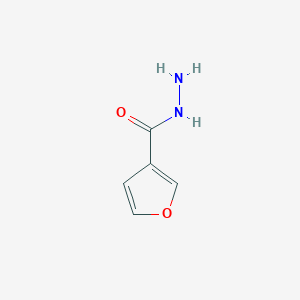
![(3S,4R)-1-[(tert-butoxy)carbonyl]-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid](/img/structure/B2651802.png)
![4-(4-Benzylphenoxy)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2651803.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenylthio)propanamide](/img/structure/B2651804.png)

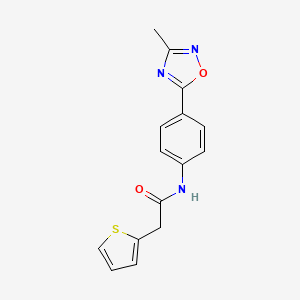
![5,5-Dimethyl-2-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}-1,3-cyclohexanedione](/img/structure/B2651809.png)


![5-[[4-Thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]quinolin-8-ol](/img/structure/B2651816.png)
